molecular formula C10H8N2O2 B1416637 7-Methyl-1,8-naphthyridine-2-carboxylic acid CAS No. 923689-18-3

7-Methyl-1,8-naphthyridine-2-carboxylic acid

Cat. No. B1416637
CAS RN: 923689-18-3
M. Wt: 188.18 g/mol
InChI Key: SYRROODKCBUUFP-UHFFFAOYSA-N
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Description

7-Methyl-1,8-naphthyridine-2-carboxylic acid is a derivative of 1,8-naphthyridine . Naphthyridines are organic compounds that are considered to be naphthalene analogs, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms . They have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties .


Synthesis Analysis

The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .


Molecular Structure Analysis

The molecular structure of 7-Methyl-1,8-naphthyridine-2-carboxylic acid is similar to that of 1,8-naphthyridine . The structure of 1,8-naphthyridine consists of two fused pyridine rings with nitrogen atoms in separate rings .


Chemical Reactions Analysis

1,8-Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . For instance, multicomponent reactions can efficiently generate a diverse set of complex molecular architectures which have wide application in medicinal chemistry and chemical biology .

Scientific Research Applications

Medicinal Chemistry: Antibacterial Agents

7-Methyl-1,8-naphthyridine-2-carboxylic acid: derivatives have been explored for their antibacterial properties. The structure is similar to that of Nalidixic acid , a well-known antibacterial agent effective against gram-negative bacteria . This suggests potential for the compound in the development of new antibiotics, particularly in the fight against drug-resistant bacterial strains.

Chemical Biology: Multicomponent Reactions (MCR)

In chemical biology, MCRs are valuable for constructing complex molecular architectures. Derivatives of 7-Methyl-1,8-naphthyridine-2-carboxylic acid have been synthesized using MCRs, which is significant for developing medicinally important scaffolds .

Materials Science: Light-Emitting Diodes (LEDs)

The naphthyridine core is a component in the development of LEDs. Its derivatives can be used in dye-sensitized solar cells, contributing to advancements in renewable energy technologies .

Analytical Chemistry: High-Performance Liquid Chromatography (HPLC)

In analytical chemistry, 7-Methyl-1,8-naphthyridine-2-carboxylic acid can be utilized in HPLC for biochemistry laboratory applications. It may assist in studying drug allergies and cross-reactivity .

Photochemistry: Molecular Sensors

The compound’s photochemical properties make it suitable for use as a molecular sensor. This application is crucial in detecting and measuring specific chemical substances through changes in the compound’s fluorescence .

Supramolecular Chemistry: Self-Assembly Host–Guest Systems

In supramolecular chemistry, 7-Methyl-1,8-naphthyridine-2-carboxylic acid can form host–guest systems. These are structures where molecules are bound together through non-covalent bonds, which is important for creating new materials with specific functions .

Mechanism of Action

While the exact mechanism of action for 7-Methyl-1,8-naphthyridine-2-carboxylic acid is not specified, it is known that naphthyridine derivatives like nalidixic acid act as inhibitors of the A subunit of bacterial DNA gyrase .

Safety and Hazards

While specific safety and hazard information for 7-Methyl-1,8-naphthyridine-2-carboxylic acid is not available, it’s important to note that chemicals in this class should be handled with care. For instance, nalidixic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including attempts to develop more ecofriendly, safe, and atom-economical approaches, has been of considerable interest to the synthetic community . This suggests that future research may continue to focus on improving synthesis methods and exploring the diverse applications of these compounds.

properties

IUPAC Name

7-methyl-1,8-naphthyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-6-2-3-7-4-5-8(10(13)14)12-9(7)11-6/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRROODKCBUUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1,8-naphthyridine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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